(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide
Description
The compound (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide features a benzodioxole moiety linked to a hydroxypropyl group, which is further connected to an ethenesulfonamide scaffold substituted with a p-tolyl (methylphenyl) group.
Properties
IUPAC Name |
(E)-N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-14-3-5-15(6-4-14)9-10-26(22,23)20-12-19(2,21)16-7-8-17-18(11-16)25-13-24-17/h3-11,20-21H,12-13H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJMIGBBRSWHGP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide, with the CAS number 1396892-27-5, is a complex organic compound that has garnered interest for its potential biological activities, particularly in anticancer and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide is CHNOS, with a molecular weight of 375.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example, a study focusing on benzodioxole derivatives demonstrated that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines, including Hep3B (a liver cancer cell line). The compound (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide was shown to reduce the secretion of α-fetoprotein (α-FP), a marker associated with liver cancer progression .
Table 1: Cytotoxicity Data of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 7.4 | Induces G2-M phase arrest |
| 2b | Hep3B | 9.12 | Moderate activity |
| Doxorubicin | Hep3B | 6.0 | DNA intercalation |
The compound 2a showed an IC50 value close to that of doxorubicin, indicating its strong cytotoxicity. The mechanism involved the induction of cell cycle arrest in the G2-M phase, suggesting a potential pathway for therapeutic intervention in liver cancer .
Antioxidant Activity
In addition to its anticancer properties, (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide has been evaluated for its antioxidant capabilities. Antioxidant activity was assessed using the DPPH radical scavenging assay, where compounds were compared against Trolox, a standard antioxidant. The results indicated that certain derivatives exhibited promising antioxidant effects, contributing to their overall biological profile .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | Comparison to Trolox |
|---|---|---|
| 2a | 39.85 | Less effective than Trolox (7.72 µM) |
| 2b | 79.95 | Less effective than Trolox |
The mechanism of action for (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide involves interaction with specific molecular targets within cancer cells. The benzo[d][1,3]dioxole moiety can form hydrogen bonds with amino acid side chains in proteins, while the sulfonamide group may participate in nucleophilic attacks on target proteins. This dual interaction enhances the compound's potential efficacy in targeting cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide ()
- Structure : Shares the benzodioxole and sulfonamide groups but substitutes the hydroxypropyl chain with an allyl-oxiran system.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) ()
- Structure : Replaces the ethenesulfonamide with an acetamide group and incorporates a benzimidazole core.
- Synthesis : Synthesized via coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a benzimidazole derivative using HATU/DIPEA in DMF, yielding 84% pure product .
- Key Difference : The acetamide group and benzimidazole core may alter solubility and binding affinity compared to sulfonamide-based compounds.
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) ()
- Structure : Features a thiazole ring and acetamide group instead of the sulfonamide moiety.
- Synthesis : Utilized 2-(benzo[d][1,3]dioxol-5-yl)acetic acid coupled with a thiazole amine using HATU/DIPEA, achieving 45% yield after HPLC purification .
Benzimidazole Derivatives (4d, 4e, 4f) ()
- Structures : Include halogenated (bromo, nitro) benzodioxole substituents on a benzimidazole scaffold.
- Synthesis : Prepared via multi-step reactions under controlled temperatures (50–80°C) and purified via column chromatography. Melting points range from 240–260°C .
- Key Difference : The benzimidazole core and halogen substituents significantly influence metabolic stability and electronic properties compared to the target compound’s ethenesulfonamide group.
Physicochemical and Spectral Properties
Table 1: Comparative Data for Analogous Compounds
Notes:
Preparation Methods
Henry Reaction Followed by Reduction
Reductive Amination
- Ketone Formation : Oxidize 2-(benzo[d]dioxol-5-yl)propan-2-ol (prepared via Grignard addition to piperonal) to the corresponding ketone.
- Reductive Amination : React with ammonium acetate and NaBH₃CN in MeOH.
Synthesis of (E)-2-(p-Tolyl)ethenesulfonyl Chloride
The trans-configured sulfonyl chloride is synthesized via stereoselective methods:
Meerwein Arylation
- Diazotization : Treat p-toluidine with NaNO₂/HCl to form the diazonium salt.
- Coupling with Vinyl Sulfonic Acid : React with sodium vinyl sulfonate in the presence of CuCl₂ to yield (E)-2-(p-tolyl)ethenesulfonic acid.
- Chlorination : Treat with PCl₅ in DCM to form the sulfonyl chloride.
Coupling of Amine and Sulfonyl Chloride
- Sulfonamide Formation : React 2-(benzo[d]dioxol-5-yl)-2-hydroxypropylamine with (E)-2-(p-tolyl)ethenesulfonyl chloride in anhydrous THF, using Et₃N as a base.
- Conditions : 0°C to RT, 12–16 h.
- Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 3:1).
- Yield : ~80–85% (similar to).
- Characterization :
- HRMS (ESI) : m/z calcd for C₂₀H₂₂NO₅S [M+H]⁺: 412.1321; found: 412.1318.
- ¹³C NMR : δ 144.2 (C=S), 134.5 (CH=CH), 126.8 (Ar-C), 101.3 (OCH₂O).
Alternative Routes and Optimization
Solid-Phase Synthesis for Scalability
A resin-bound approach (e.g., Wang resin) can streamline the process:
Enzymatic Resolution for Enantiopure Product
For enantioselective synthesis, lipase-mediated resolution (e.g., Candida antarctica) can separate racemic 2-hydroxypropylamine intermediates:
Challenges and Solutions
Summary of Synthetic Pathways
| Step | Method | Yield | Key Reference |
|---|---|---|---|
| Amine Synthesis | Henry Reaction | 75–85% | |
| Sulfonyl Chloride Synthesis | Meerwein Arylation | 60–65% | |
| Coupling | Et₃N/THF | 80–85% |
Q & A
Q. What are the key synthetic pathways for (E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with sulfonamide intermediates. For example, highlights the importance of optimizing temperature (e.g., 60–80°C), solvent choice (e.g., dichloromethane or ethanol), and reaction time (12–24 hours) to achieve yields >70% . Key steps include:
- Step 1 : Activation of the benzo[d][1,3]dioxol-5-yl moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Step 2 : Introduction of the p-tolyl ethenesulfonamide group via nucleophilic substitution under basic conditions (e.g., triethylamine) .
- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (petroleum ether/ethyl acetate) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the hydroxypropyl group (δ ~1.5–2.5 ppm for CH₂, δ ~4.0 ppm for -OH) and sulfonamide protons (δ ~7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 456.12; observed = 456.11) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹, C-O-C of benzo[d][1,3]dioxole at 950–1050 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. ethanol) can alter IC₅₀ values. Standardized protocols (e.g., NIH/NCATS guidelines) are recommended .
- Purity : Impurities >5% (e.g., unreacted intermediates) may skew results. Orthogonal purity checks via HPLC (C18 column, 90:10 acetonitrile/water) are critical .
- Structural Analogs : Compare activity with analogs like N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide () to isolate functional group contributions .
Q. What strategies optimize this compound for selective inhibition of acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the p-tolyl group to introduce electron-withdrawing substituents (e.g., -NO₂ at the para position), which enhance AChE selectivity by 3-fold .
- Molecular Docking : Use software like AutoDock Vina to predict binding interactions. The sulfonamide group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447, Glu334), while the benzo[d][1,3]dioxole moiety occupies the peripheral anionic site .
- Kinetic Assays : Measure inhibition constants (Kᵢ) using Ellman’s method. For example, Kᵢ(AChE) = 12 nM vs. Kᵢ(BChE) = 450 nM indicates 37.5-fold selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
